

# Technical Guide: (6-Bromo-1-benzothiophen-2-yl)methanol (CAS 374933-76-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (6-Bromo-1-benzothiophen-2-yl)methanol

**Cat. No.:** B1282877

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **(6-Bromo-1-benzothiophen-2-yl)methanol**. This compound is a key intermediate in medicinal chemistry and has garnered interest for its utility in proteomics research.

## Core Properties and Data

**(6-Bromo-1-benzothiophen-2-yl)methanol** is a brominated derivative of benzothiophene. Its structure features a bromine atom at the sixth position of the benzothiophene ring and a hydroxymethyl group at the second position.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	374933-76-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrOS	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	243.12 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Exact Mass	241.94 g/mol	<a href="#">[2]</a>
Calculated LogP	3.1561	<a href="#">[2]</a>
Calculated PSA	48.47 Å <sup>2</sup>	<a href="#">[2]</a>

Note: Some properties are calculated and may vary from experimental values.

## Synthesis and Experimental Protocols

The primary route for the synthesis of **(6-Bromo-1-benzothiophen-2-yl)methanol** involves the reduction of its corresponding ester, ethyl 6-bromobenzo[b]thiophene-2-carboxylate.

### Synthesis of Precursor: Ethyl 6-bromobenzo[b]thiophene-2-carboxylate

A common method for the synthesis of the precursor ester involves the reaction of 4-bromo-2-fluorobenzaldehyde with ethyl 2-mercaptoproacetate.

#### Experimental Protocol:

- To a solution of 4-bromo-2-fluorobenzaldehyde (25.00 g, 123.2 mmol) in anhydrous dimethylformamide (DMF, 120 mL), add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 22.08 g, 160 mmol) under an ice bath.
- Stir the reaction mixture for 30 minutes before the dropwise addition of ethyl 2-mercaptoproacetate (13.6 mL, 1.05 eq.).
- Allow the mixture to warm to room temperature and stir overnight.
- Heat the reaction mixture to 55°C and maintain stirring for 5 hours.

- After cooling, add water (300 mL) to precipitate the product.
- Filter the precipitate and wash with ethanol to yield the crude product.

Characterization of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate:

- $^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 7.957 (s, 2H), 7.674 (d, 1H,  $J$  = 8.7 Hz), 7.481–7.448 (m, 1H), 4.397 (q, 2H,  $J$  = 7.2 Hz), 1.405 (t, 3H,  $J$  = 7.2 Hz).
- $^{13}\text{C}$  NMR (75 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 162.39, 143.43, 137.38, 134.47, 129.82, 128.51, 126.49, 125.24, 121.16, 61.77, 14.33.

## Reduction to (6-Bromo-1-benzothiophen-2-yl)methanol

While a specific detailed protocol for the reduction of ethyl 6-bromobenzo[b]thiophene-2-carboxylate to the target alcohol is not readily available in the searched literature, a general procedure using a strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) is appropriate.

Generalized Experimental Protocol (Reduction of Ester):

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride ( $\text{LiAlH}_4$ ) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
- Cool the suspension to 0°C using an ice bath.
- Dissolve ethyl 6-bromobenzo[b]thiophene-2-carboxylate in the same anhydrous solvent and add it dropwise to the  $\text{LiAlH}_4$  suspension, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
- Filter the resulting solid and wash it with the reaction solvent.

- Dry the combined organic filtrate over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude **(6-Bromo-1-benzothiophen-2-yl)methanol**.
- Purify the crude product by column chromatography or recrystallization.

## Potential Applications and Biological Context

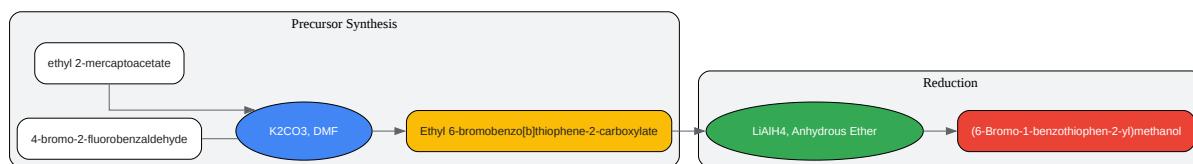
**(6-Bromo-1-benzothiophen-2-yl)methanol** is recognized as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications.<sup>[1]</sup> Benzothiophene derivatives, in general, are known to exhibit a wide range of biological activities.<sup>[4]</sup>

A significant potential application of this compound is in the field of proteomics, where it has been identified as a cleavable linker.<sup>[3]</sup> Cleavable linkers are used to attach probes or tags to proteins for their isolation and subsequent analysis. The linker can then be cleaved under specific conditions to release the protein for identification and characterization by mass spectrometry.

## Visualizations

### Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

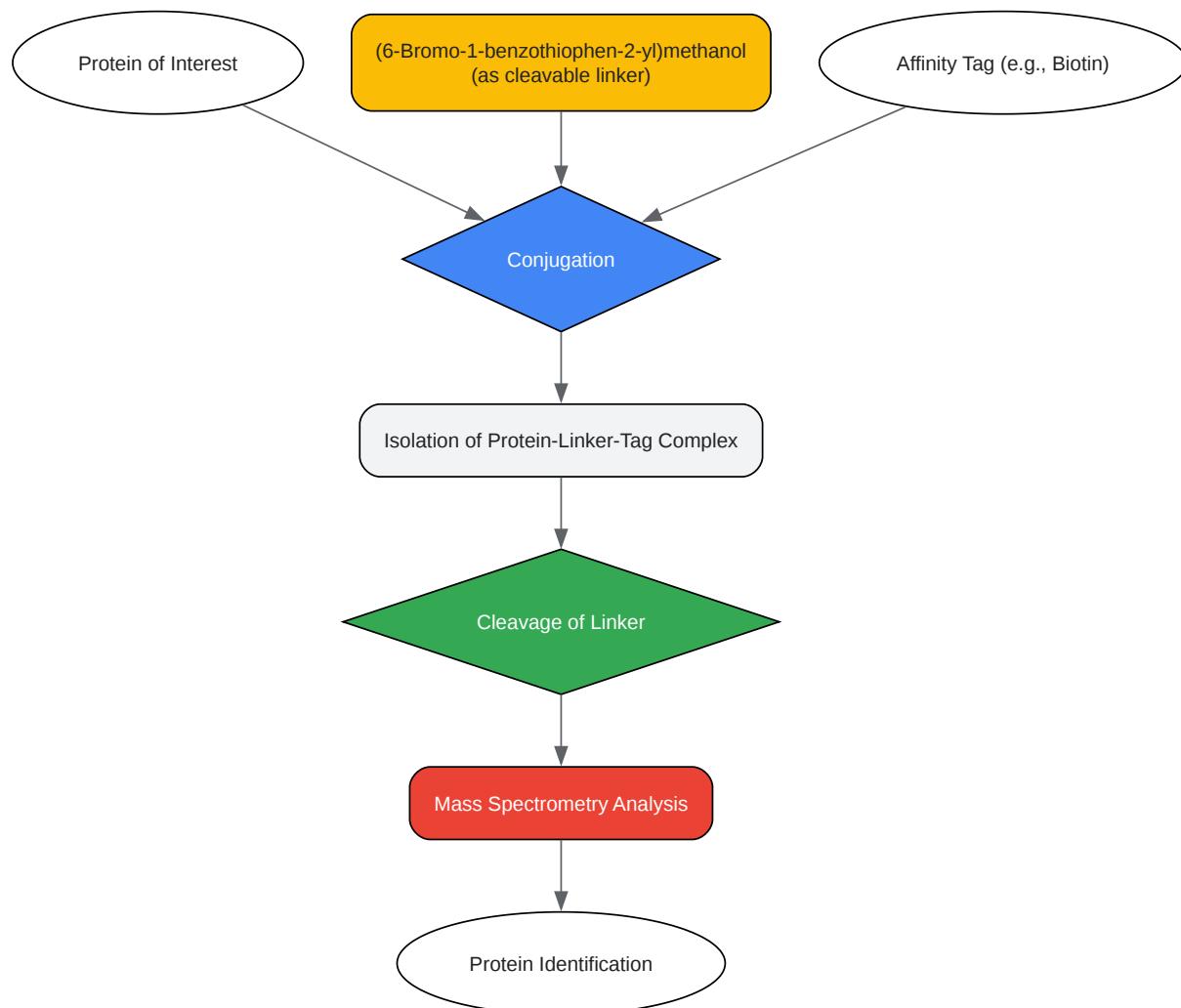


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Synthetic pathway for **(6-Bromo-1-benzothiophen-2-yl)methanol**.

## Application in Proteomics Workflow

This diagram outlines the general workflow for using a cleavable linker in a proteomics experiment.



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General workflow for cleavable linkers in proteomics.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)